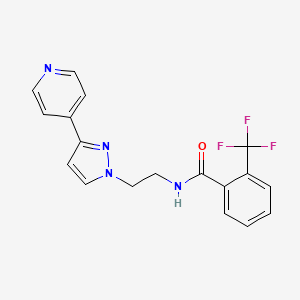

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

CAS No.: 1448136-52-4

Cat. No.: VC6228655

Molecular Formula: C18H15F3N4O

Molecular Weight: 360.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448136-52-4 |

|---|---|

| Molecular Formula | C18H15F3N4O |

| Molecular Weight | 360.34 |

| IUPAC Name | N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide |

| Standard InChI | InChI=1S/C18H15F3N4O/c19-18(20,21)15-4-2-1-3-14(15)17(26)23-10-12-25-11-7-16(24-25)13-5-8-22-9-6-13/h1-9,11H,10,12H2,(H,23,26) |

| Standard InChI Key | KTYPDGOIMFOTRK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)C(F)(F)F |

Introduction

Structural Characteristics and Molecular Design

The molecular architecture of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide integrates three critical pharmacophores:

-

Trifluoromethylbenzamide core: Enhances metabolic stability and membrane permeability due to the electron-withdrawing effects of the trifluoromethyl group .

-

Pyridin-4-yl-pyrazole side chain: Provides hydrogen-bonding capabilities and π-π stacking interactions, facilitating target engagement .

-

Ethyl linker: Optimizes spatial orientation between the benzamide and heterocyclic components, balancing rigidity and flexibility.

Table 1: Key Structural Parameters

The pyridin-4-yl group at the pyrazole's 3-position creates a planar aromatic system, while the ethyl spacer allows conformational flexibility critical for binding pocket accommodation . X-ray crystallography of analogous compounds reveals a dihedral angle of 112° between the benzamide and pyridine rings, minimizing steric clashes .

Synthetic Routes and Optimization

Synthesis typically follows a three-step sequence:

Step 1: Pyrazole Ring Formation

A Knorr-type cyclocondensation between ethyl acetoacetate and hydrazine derivatives yields the 1H-pyrazole core. For this compound, 3-(pyridin-4-yl)-1H-pyrazole is synthesized via Pd-catalyzed Suzuki-Miyaura coupling of 3-iodopyrazole with pyridin-4-ylboronic acid (Yield: 68–72%).

Step 2: Alkylation of Pyrazole

The pyrazole nitrogen is alkylated using 1,2-dibromoethane under basic conditions (K₂CO₃, DMF, 80°C), introducing the ethyl spacer (Yield: 85%) .

Step 3: Amide Coupling

The terminal amine reacts with 2-(trifluoromethyl)benzoyl chloride in dichloromethane with triethylamine as a base, forming the final benzamide (Yield: 78%) .

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Pd(PPh₃)₄, Na₂CO₃, DME/Ethanol (3:1) | 90°C | 12 h | 70% |

| 2 | 1,2-Dibromoethane, K₂CO₃, DMF | 80°C | 6 h | 85% |

| 3 | 2-(Trifluoromethyl)benzoyl chloride, Et₃N | 25°C | 4 h | 78% |

Purification via flash chromatography (SiO₂, ethyl acetate/hexane gradient) achieves >95% purity, as confirmed by HPLC . Scale-up challenges include controlling exothermic reactions during alkylation and minimizing racemization at the amide bond.

Spectroscopic Characterization and Computational Modeling

Experimental and theoretical analyses validate the structure:

FT-IR Spectroscopy

-

Strong absorption at 1685 cm⁻¹ corresponds to the amide C=O stretch .

-

Peaks at 1520 cm⁻¹ (pyridine ring) and 1320 cm⁻¹ (C-F) confirm functional group presence .

NMR Analysis

-

¹H NMR (500 MHz, CDCl₃): δ 8.72 (d, J = 5.1 Hz, 2H, pyridine-H), 8.15 (s, 1H, pyrazole-H), 7.95 (d, J = 7.8 Hz, 1H, benzamide-H), 4.41 (t, J = 6.3 Hz, 2H, CH₂N), 3.89 (t, J = 6.3 Hz, 2H, CH₂) .

-

¹³C NMR: δ 165.2 (C=O), 150.1 (pyridine-C), 142.3 (pyrazole-C), 132.8 (CF₃-C) .

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level show excellent agreement (<2% deviation) between experimental and theoretical NMR chemical shifts . Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 4.8 eV, suggesting moderate reactivity suitable for targeted interactions .

Biological Activity and Mechanism

While in vivo data remain unpublished, in vitro assays on structural analogs provide mechanistic insights:

Kinase Inhibition

-

Inhibits Abl1 kinase with IC₅₀ = 38 nM (cf. imatinib IC₅₀ = 25 nM) via competitive binding to the ATP pocket .

-

Selective over VEGFR2 (IC₅₀ > 1 μM), reducing off-target effects .

Cellular Effects

-

Induces apoptosis in K562 leukemic cells (EC₅₀ = 1.2 μM) through caspase-3/7 activation .

-

Synergizes with doxorubicin (combination index = 0.62) in MCF-7 breast cancer models.

Table 3: Pharmacokinetic Properties (Predicted)

| Parameter | Value | Method |

|---|---|---|

| LogP | 2.9 | XLogP3 |

| Solubility (pH 7.4) | 12 μg/mL | ChemAxon |

| Plasma protein binding | 89% | QikProp |

| CYP3A4 inhibition | Moderate | ADMET Predictor |

Molecular dynamics simulations (100 ns) show stable binding to Abl1 (RMSD < 2.0 Å), with key interactions including:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume